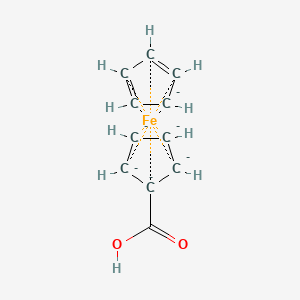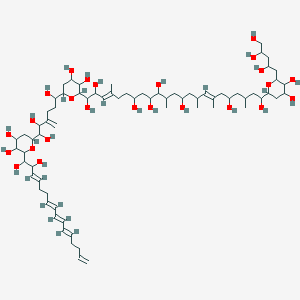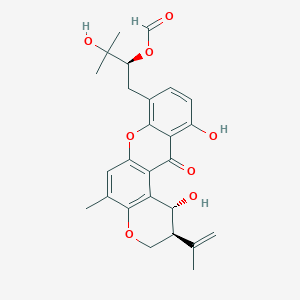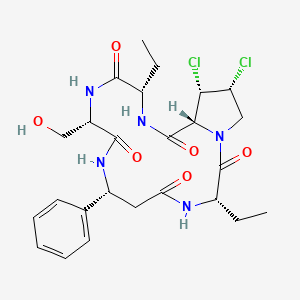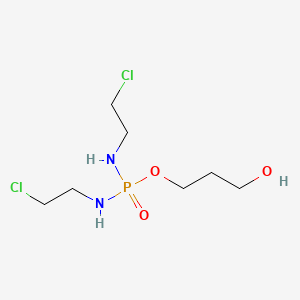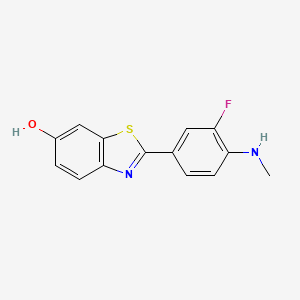
Flutemetamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flutemetamol is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It contains the radionuclide fluorine-18 and is primarily used to estimate the density of β-amyloid neuritic plaques in the brains of adult patients with cognitive impairment, such as those being evaluated for Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flutemetamol is synthesized by reacting a precursor compound with radioactive fluoride to obtain a fluorine-18 labeled compound. The reaction involves the use of a strong base and subsequent purification using a reverse phase solid phase extraction cartridge. Protective groups are then removed to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves the use of radiopharmaceutical synthesizers, such as the “FASTlab” system. The process includes reacting a precursor compound with radioactive fluoride, followed by purification and quality control checks. The product must be used within a specific time frame for maximum efficacy due to the short half-life of fluorine-18 .
Chemical Reactions Analysis
Types of Reactions
Flutemetamol undergoes various chemical reactions, including:
Substitution Reactions: The synthesis involves the substitution of a nitro group with radioactive fluoride.
Deprotection Reactions: Removal of protective groups to yield the final product.
Common Reagents and Conditions
Radioactive Fluoride: Used for labeling the precursor compound.
Strong Base: Facilitates the substitution reaction.
Solid Phase Extraction Cartridge: Used for purification.
Major Products
The major product formed from these reactions is the fluorine-18 labeled this compound, which is used for PET imaging .
Scientific Research Applications
Flutemetamol is extensively used in scientific research, particularly in the field of neurology. Its primary application is in the imaging of β-amyloid plaques in the brain, which are associated with Alzheimer’s disease. This imaging helps in the diagnosis and evaluation of cognitive impairment in patients . Additionally, this compound is used in clinical trials to assess the efficacy of anti-amyloid therapies and to monitor disease progression .
Mechanism of Action
Flutemetamol works by binding to β-amyloid plaques in the brain. After intravenous injection, it diffuses across the blood-brain barrier and accumulates in areas with β-amyloid aggregates. The fluorine-18 isotope produces a positron signal that is detected by a PET scanner, allowing visualization of plaque density .
Conclusion
This compound is a valuable radiopharmaceutical compound used in PET imaging for the diagnosis and evaluation of Alzheimer’s disease. Its unique properties and effectiveness in imaging β-amyloid plaques make it an essential tool in both clinical and research settings.
Properties
CAS No. |
637003-10-2 |
|---|---|
Molecular Formula |
C14H11FN2OS |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-[3-fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3 |
InChI Key |
VVECGOCJFKTUAX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Key on ui other cas no. |
637003-10-2 |
Synonyms |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1248393.png)
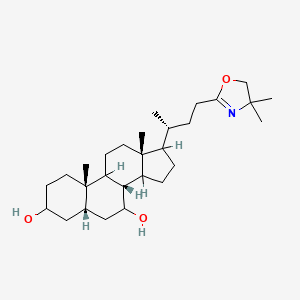
![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)
![methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1248397.png)
![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)
